phosphane CAS No. 918943-10-9](/img/structure/B14195125.png)
[(2S)-3-Methoxy-2-methylpropyl](diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Methoxy-2-methylpropylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a chiral (2S)-3-methoxy-2-methylpropyl group. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methoxy-2-methylpropylphosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired tertiary phosphine . This method is favored due to its versatility and efficiency in producing various phosphine derivatives.
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as distillation and recrystallization, ensures the high quality of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-Methoxy-2-methylpropylphosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where the phosphorus atom is replaced by other functional groups.
Coordination: The compound can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), halides (for substitution reactions), and transition metal salts (for coordination reactions). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have significant applications in catalysis and material science .
Applications De Recherche Scientifique
(2S)-3-Methoxy-2-methylpropylphosphane has diverse applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mécanisme D'action
The mechanism of action of (2S)-3-Methoxy-2-methylpropylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tertiary phosphines such as triphenylphosphine, triethylphosphine, and tris(2-methoxyphenyl)phosphine .
Uniqueness
(2S)-3-Methoxy-2-methylpropylphosphane is unique due to its chiral (2S)-3-methoxy-2-methylpropyl group, which imparts specific stereochemical properties. This chiral center can influence the reactivity and selectivity of the compound in various chemical reactions, making it valuable in asymmetric synthesis and catalysis .
Propriétés
Numéro CAS |
918943-10-9 |
|---|---|
Formule moléculaire |
C17H21OP |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
[(2S)-3-methoxy-2-methylpropyl]-diphenylphosphane |
InChI |
InChI=1S/C17H21OP/c1-15(13-18-2)14-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3/t15-/m0/s1 |
Clé InChI |
YTGJAPIUOGQBCF-HNNXBMFYSA-N |
SMILES isomérique |
C[C@@H](COC)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(COC)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


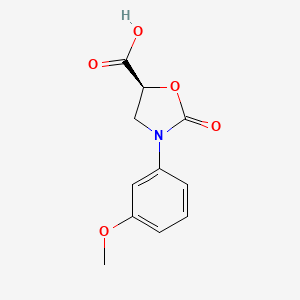
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
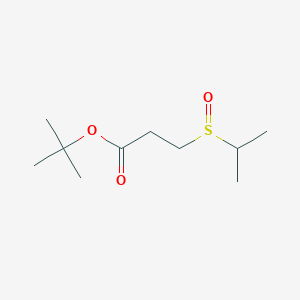
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
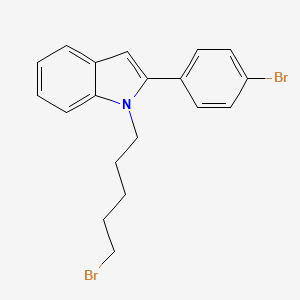
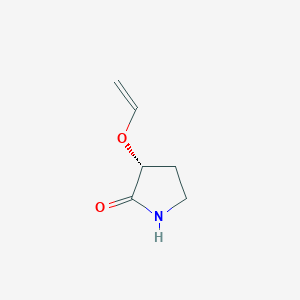
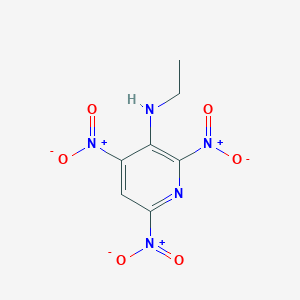
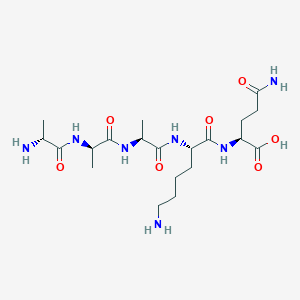
methanone](/img/structure/B14195094.png)
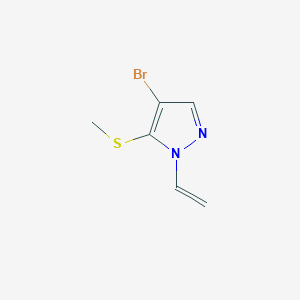
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
![3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine](/img/structure/B14195103.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)

